molecular formula C21H28O4 B5135904 1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene

1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene

Cat. No. B5135904
M. Wt: 344.4 g/mol
InChI Key: WOIBMLQOXGIZAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene, also known as IPEME, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the family of compounds known as selective estrogen receptor modulators (SERMs), which have been shown to have a wide range of biological effects.

Mechanism of Action

The mechanism of action of 1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene is not fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM). SERMs are compounds that selectively bind to estrogen receptors and can have either estrogenic or anti-estrogenic effects depending on the tissue and receptor subtype.
Biochemical and physiological effects:
1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been shown to have a wide range of biochemical and physiological effects, including anti-tumor activity, bone-protective effects, and beneficial effects on vascular function and blood pressure. These effects are believed to be mediated by the compound's selective binding to estrogen receptors.

Advantages and Limitations for Lab Experiments

One advantage of using 1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene in lab experiments is its well-characterized structure and mechanism of action. This allows for precise control over experimental conditions and the ability to study specific biological pathways. However, one limitation of using 1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene is its relatively low potency compared to other SERMs, which may limit its usefulness in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene. One area of interest is the development of more potent analogs of 1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene that could be used in a wider range of experimental settings. Another area of interest is the investigation of the compound's effects on other biological pathways, such as the immune system and inflammation. Finally, further research is needed to fully understand the compound's mechanism of action and its potential therapeutic applications in various disease states.

Synthesis Methods

1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene can be synthesized using a variety of methods, including the reaction of 1,4-dimethyl-2,3-dinitrobenzene with 3-methoxyphenol in the presence of a base. This reaction produces a dinitro intermediate, which can then be reduced to the desired compound using a reducing agent such as zinc dust.

Scientific Research Applications

1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been studied for its potential applications in a variety of scientific research areas, including cancer research, cardiovascular disease, and osteoporosis. In cancer research, 1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been shown to have anti-tumor activity in breast cancer cells. In cardiovascular disease research, 1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been shown to have beneficial effects on vascular function and blood pressure. In osteoporosis research, 1-isopropyl-2-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene has been shown to have bone-protective effects.

properties

IUPAC Name

2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]-4-methyl-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-16(2)20-9-8-17(3)14-21(20)25-13-11-23-10-12-24-19-7-5-6-18(15-19)22-4/h5-9,14-16H,10-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOIBMLQOXGIZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCOCCOC2=CC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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